
4H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring with an amino group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4H-Pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization. Another method includes the use of enaminones and hydrazines in the presence of catalysts like iodine . The reaction conditions typically involve refluxing in ethanol with glacial acetic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the use of transition-metal catalysts and one-pot multicomponent processes. These methods are designed to maximize yield and minimize by-products, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole-3-carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
4H-Pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 4H-pyrazol-3-amine involves its interaction with various molecular targets. For instance, it can inhibit enzymes like p38MAPK and COX, which are involved in inflammatory pathways. The compound can also bind to receptors and modulate their activity, leading to therapeutic effects . The exact pathways depend on the specific derivatives and their targets.
Comparaison Avec Des Composés Similaires
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
Comparison: 4H-Pyrazol-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 3-aminopyrazole and 5-aminopyrazole, this compound has shown distinct binding affinities and inhibitory effects on certain enzymes, making it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C3H5N3 |
|---|---|
Poids moléculaire |
83.09 g/mol |
Nom IUPAC |
4H-pyrazol-3-amine |
InChI |
InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h2H,1H2,(H2,4,6) |
Clé InChI |
RBIVFUYDRVWTFM-UHFFFAOYSA-N |
SMILES canonique |
C1C=NN=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
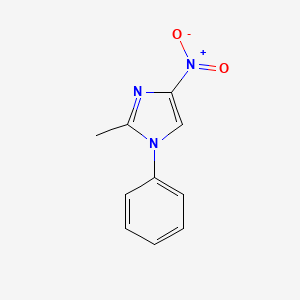

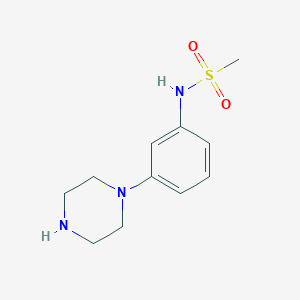
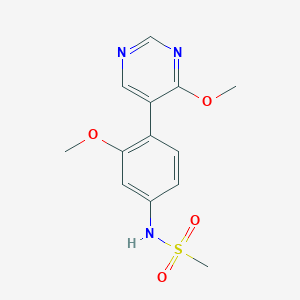

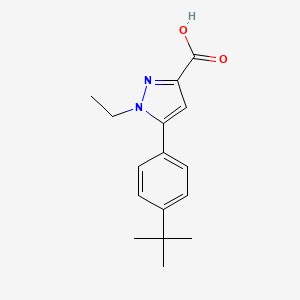


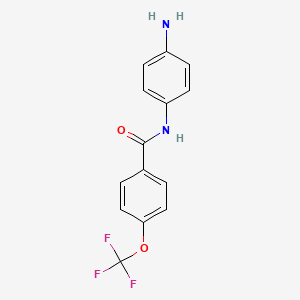
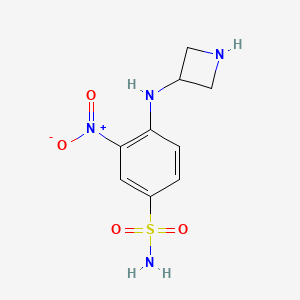
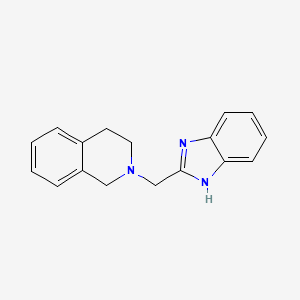
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
